molecular formula C16H12BrN5 B6416683 Pyrazolam CAS No. 39243-02-2

Pyrazolam

カタログ番号: B6416683
CAS番号: 39243-02-2
分子量: 354.20 g/mol
InChIキー: BGRWSFIQQPVEML-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ピラゾラムは、1970年代にホフマン・ラ・ロッシュのレオ・シュテルンバッハ率いるチームによって開発されたベンゾジアゼピン系薬物です。 2012年以降、再発見され、デザイナードラッグとして販売されています ピラゾラムは、その不安解消作用で知られており、アルプラゾラムやブロマゼパムと構造的に類似しています .

2. 製法

ピラゾラムの合成には、いくつかのステップが含まれます。

    ブロマゼパムとメチルアミン、四塩化チタンの縮合: この反応は、アミジン中間体を生成します。

    ニトロソ化: アミジンは、亜硝酸で処理してニトロソ化生成物を生成します。

    ヒドラジンとの反応: このステップは、別の中間体を生成します。

    トリエチルオルト酢酸による環化: この最後のステップで、ピラゾラムの合成が完了します.

準備方法

The synthesis of pyrazolam involves several steps:

    Condensation of bromazepam with methylamine and titanium tetrachloride: This reaction produces an amidine intermediate.

    Nitrosylation: The amidine is treated with nitrous acid to form a nitrosylation product.

    Reaction with hydrazine: This step yields another intermediate.

    Cyclization with triethyl orthoacetate: This final step completes the synthesis of this compound.

化学反応の分析

ピラゾラムは、さまざまな化学反応を起こします。これには、次のようなものがあります。

    酸化: ピラゾラムは、特定の条件下で酸化される可能性があります。ただし、詳細な経路は広範囲にわたって研究されていません。

    還元: 他のベンゾジアゼピンと同様に、ピラゾラムは還元反応を起こす可能性があります。

    置換: ピラゾラムは、特にその構造中の臭素原子に関与する置換反応に参加することができます。

これらの反応で使用される一般的な試薬や条件には、強酸、塩基、さまざまな酸化剤や還元剤が含まれます。生成される主な生成物は、使用される特定の反応条件や試薬によって異なります。

4. 科学研究における用途

ピラゾラムは、科学研究においていくつかの用途があります。

科学的研究の応用

Pharmacological Effects

Pyrazolam is primarily recognized for its anxiolytic effects, making it a subject of interest in psychopharmacology. Research indicates that this compound is the most anxiolytic among designer benzodiazepines (DBZDs), surpassing others like flubromazolam and etizolam in this regard . Its potency and effects have been documented through user-generated trip reports, which provide qualitative insights into its impact on anxiety and mood.

Table 1: Comparative Potency of Designer Benzodiazepines

CompoundAnxiolytic EffectHypnotic EffectEuphoria LevelPotency Rank
This compoundHighModerateLow5
FlubromazolamModerateHighModerate1
EtizolamModerateModerateHigh3
ClonazolamLowHighLow2

Clinical Applications

Although this compound is not approved for medical use globally, its chemical structure and effects resemble those of traditional benzodiazepines used for anxiety and sleep disorders. This similarity raises questions about its potential therapeutic applications if properly studied and regulated. Current research emphasizes the need for further investigation into the safety and efficacy of this compound in clinical settings, particularly concerning long-term use and dependency issues .

Detection Methods

The detection of this compound in biological samples is critical for both clinical toxicology and forensic investigations. Recent advancements in analytical techniques have improved the identification of this compound alongside other benzodiazepines. For instance, studies utilizing Liquid Chromatography-Mass Spectrometry (LC-MS/MS) have established that this compound can be detected in urine for up to six days post-ingestion, with a notable elimination half-life of approximately 17 hours .

Table 2: Detection Characteristics of this compound

Sample TypeDetection WindowHalf-Life (hrs)
SerumUp to 50 hours17
UrineUp to 6 daysNot specified

Case Studies and User Reports

User reports collected from online forums reveal diverse experiences with this compound. These anecdotal accounts highlight both therapeutic uses—such as self-medication for anxiety—and adverse effects, including potential dependency and withdrawal symptoms. The qualitative data gathered from these reports serve as a valuable resource for understanding the real-world implications of this compound use .

Implications for Public Health

The emergence of this compound as a popular psychoactive substance poses significant public health challenges. Its non-medical use raises concerns about addiction, overdose risks, and interactions with other substances. Continuous monitoring and research are essential to inform regulatory responses and educate users about the risks associated with designer benzodiazepines.

類似化合物との比較

ピラゾラムは、アルプラゾラムやブロマゼパムなどの他のベンゾジアゼピンと構造的に類似しています 。代謝を受けずに変化せずに排泄されるという点でユニークです。この特徴は、作用時間や潜在的な副作用に影響を与える可能性があります。他の類似化合物には、次のようなものがあります。

ピラゾラムのユニークな特性は、科学研究と法科学毒物学の両方において、注目すべき化合物となっています。

生物活性

Pyrazolam is a benzodiazepine derivative that has garnered attention for its pharmacological properties and potential therapeutic applications. Originally developed in the 1970s, it was first reported to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) in 2012. This article delves into the biological activity of this compound, exploring its pharmacokinetics, effects on neurotransmitter systems, and potential therapeutic uses, supported by relevant studies and data.

Pharmacokinetics

Absorption and Metabolism

This compound exhibits notable pharmacokinetic properties. A self-experimentation study indicated that after a 1 mg dose, this compound had an elimination half-life of approximately 17 hours, significantly longer than the 6 hours suggested by vendors. The compound was detectable in serum for over 50 hours and in urine for up to 6 days, indicating a prolonged presence in the body post-ingestion . The absence of significant metabolites suggests that this compound undergoes minimal biotransformation compared to other benzodiazepines .

Table 1: Pharmacokinetic Profile of this compound

ParameterValue
Dose1 mg
Elimination Half-Life~17 hours
Detection in Serum>50 hours
Detection in UrineUp to 6 days

This compound operates primarily through modulation of the gamma-aminobutyric acid (GABA) receptor system. Like other benzodiazepines, it enhances the effect of GABA, a major inhibitory neurotransmitter in the central nervous system (CNS). This action leads to anxiolytic, sedative, and muscle relaxant effects .

Neurotransmitter Interaction

Research indicates that this compound exhibits anxiolytic properties while being less potent than other benzodiazepines like flubromazepam. It has been shown to produce significant anxiolytic effects with a relatively lower incidence of euphoria compared to etizolam . This profile may make this compound a candidate for therapeutic use in anxiety disorders.

Therapeutic Applications

This compound's biological activity suggests several potential therapeutic applications:

  • Anxiolytic Treatment : Its effectiveness in reducing anxiety symptoms positions this compound as a potential treatment option for anxiety disorders.
  • Sedative Effects : Given its sedative properties, it may be considered for use in managing insomnia or pre-operative sedation.
  • Muscle Relaxation : Its muscle relaxant effects could be beneficial in conditions requiring muscle relaxation.

Case Studies and Clinical Findings

A review of clinical findings highlights several key observations regarding this compound's safety and efficacy. For instance, a study involving multiple serum and urine samples from volunteers demonstrated no significant adverse physical or mental effects following controlled doses . Additionally, this compound has been detected alongside other psychoactive substances in various contexts, indicating its prevalence and potential for misuse .

Safety Profile and Risks

Despite its therapeutic potential, this compound carries risks associated with benzodiazepine use:

  • Dependence and Withdrawal : As with other benzodiazepines, prolonged use can lead to physical dependence and withdrawal symptoms upon discontinuation.
  • CNS Depression : Co-administration with other CNS depressants (e.g., alcohol) can increase the risk of respiratory depression and overdose .

特性

IUPAC Name

8-bromo-1-methyl-6-pyridin-2-yl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN5/c1-10-20-21-15-9-19-16(13-4-2-3-7-18-13)12-8-11(17)5-6-14(12)22(10)15/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRWSFIQQPVEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101043303
Record name Pyrazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101043303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39243-02-2
Record name 8-Bromo-1-methyl-6-(2-pyridinyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39243-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039243022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazolam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14718
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pyrazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101043303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRAZOLAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LH16383PK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 2.9 g. of 7-bromo-2-hydrazino-5-(2-pyridyl)-3H-1,4-benzodiazepine, 50 ml. of ethanol, 2 ml. of triethylorthoacetate and 0.2 g. of p-toluenesulfonic acid was refluxed for 20 minutes. The solvent was evaporated under reduced pressure and the residue was partitioned between methylene chloride and aqueous sodium carbonate solution. The organic phase was dried and evaporated. Crystallization from methylene chloride/hexane yielded 8-bromo-1-methyl-6-(2-pyridyl)-4H-s-triazolo[4,3-a][1,4]-benzodiazepine, having a melting point of 245°-248°. Chromatography of the mother liquor on 60 g. of silica gel using 10 percent ethanol in methylene chloride afforded additional product, m.p. 248°-250°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
triethylorthoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。